molecular formula C16H16O2 B1293888 2-Benzyl-3-phenylpropanoic acid CAS No. 618-68-8

2-Benzyl-3-phenylpropanoic acid

Cat. No. B1293888
CAS RN: 618-68-8
M. Wt: 240.3 g/mol
InChI Key: RBLAOGBEJPHFHW-UHFFFAOYSA-N
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Description

2-Benzyl-3-phenylpropanoic acid is a compound that has been studied in various contexts, including its role as an intermediate in biosynthesis and its potential as a building block for pharmaceuticals. It is structurally related to several other compounds that have been synthesized and characterized in the literature, such as 3-hydroxy-3-phenylpropanoic acid, which is an intermediate in the biosynthesis of benzoic acid and salicylic acid , and (S)-3-acetylthio-2-benzylpropionic acid, which is a chiral building block of an enkephalinase inhibitor .

Synthesis Analysis

The synthesis of related compounds has been reported using various methods. For instance, (S)-2-Benzyl-3-chloropropionic acid was synthesized from (Z)-2-(chloromethyl)-3-phenylprop-2-enoic acid by asymmetric hydrogenation, which is a method that could potentially be adapted for the synthesis of 2-Benzyl-3-phenylpropanoic acid . Additionally, the synthesis of 3-hydroxy-3-phenylpropanoic acid as an intermediate in the biosynthesis pathway suggests that similar synthetic strategies could be employed for 2-Benzyl-3-phenylpropanoic acid .

Molecular Structure Analysis

The molecular structure and geometry of related compounds have been optimized using computational methods such as density functional theory (DFT), which could also be applied to 2-Benzyl-3-phenylpropanoic acid to predict its structure and properties . The crystal structure analysis of similar compounds provides insights into the potential solid-state structure of 2-Benzyl-3-phenylpropanoic acid .

Chemical Reactions Analysis

The reactivity of 2-Benzyl-3-phenylpropanoic acid can be inferred from studies on similar compounds. For example, the inhibition of carboxypeptidase A by DL-2-Benzyl-3-formylpropanoic acid suggests that the aldehyde group can interact with enzyme active sites, which may also be relevant for the reactivity of 2-Benzyl-3-phenylpropanoic acid . The conversion of related compounds into their optically active forms through processes such as optical resolution and preferential crystallization indicates that 2-Benzyl-3-phenylpropanoic acid may also undergo similar transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Benzyl-3-phenylpropanoic acid can be compared to those of structurally similar compounds. For instance, the competitive inhibition of carboxypeptidase A by DL-2-Benzyl-3-formylpropanoic acid provides information on its binding affinity and potential biological activity . The spectroscopic characterization of related compounds using techniques such as NMR, UV-Vis, and IR spectroscopy can be used to deduce the properties of 2-Benzyl-3-phenylpropanoic acid . Additionally, the study of non-covalent interactions and molecular docking of similar compounds can offer insights into the potential interactions of 2-Benzyl-3-phenylpropanoic acid with biological targets .

Scientific Research Applications

Enzyme Inhibition Studies

2-Benzyl-3-phenylpropanoic acid and its analogues have been explored for their potential as enzyme inhibitors. For instance, DL-2-Benzyl-3-formylpropanoic acid, a related compound, has been identified as a competitive inhibitor of carboxypeptidase A, an enzyme involved in protein digestion (Galardy & Kortylewicz, 1984). This suggests potential applications in studying enzyme mechanisms or developing therapeutic agents targeting specific enzymatic pathways.

Plant-Microorganism Interactions

In agricultural sciences, compounds like 3-phenylpropanoic acid, which is structurally similar to 2-Benzyl-3-phenylpropanoic acid, have been identified in tobacco root exudates. Their effects on the growth of rhizosphere microorganisms, including pathogens and their antagonists, have been studied (Liu et al., 2015). This research is crucial for understanding plant health and developing strategies for disease management in crops.

Catalytic Reactions in Organic Chemistry

The compound and its derivatives have applications in catalytic reactions, as seen in the catalytic transfer hydrogenation of benzylic and styryl compounds using palladium/carbon and 2-propanol. Such reactions are fundamental in organic synthesis, indicating the utility of 2-Benzyl-3-phenylpropanoic acid in preparing various organic compounds (Rao & Perlin, 1983).

Intermediate in Biosynthesis Pathways

In plant biochemistry, 3-Hydroxy-3-phenylpropanoic acid, which is structurally related, has been identified as an intermediate in the biosynthesis of benzoic acid and salicylic acid. This discovery is vital for understanding plant metabolism and could have implications for the production of plant-based pharmaceuticals (Jarvis et al., 2000).

Photodecarboxylative Reactions

2-Benzyl-3-phenylpropanoic acid and similar compounds have been used in photodecarboxylative reactions, a process important in organic photochemistry. These reactions involve the addition of phenylacetates to other compounds, highlighting the role of 2-Benzyl-3-phenylpropanoic acid in synthesizing complex organic molecules (Hatoum et al., 2009).

Safety And Hazards

Safety data for 2-Benzyl-3-phenylpropanoic acid suggests that dust formation should be avoided and that it should not be inhaled or come into contact with skin and eyes. Personal protective equipment, including chemical impermeable gloves, should be used when handling this compound .

properties

IUPAC Name

2-benzyl-3-phenylpropanoic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H16O2/c17-16(18)15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLAOGBEJPHFHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6060684
Record name Benzenepropanoic acid, .alpha.-(phenylmethyl)-
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Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Benzyl-3-phenylpropanoic acid

CAS RN

618-68-8
Record name Dibenzylacetic acid
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Record name Benzenepropanoic acid, alpha-(phenylmethyl)-
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Record name 2-Benzyl-3-phenylpropanoic acid
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Record name Benzenepropanoic acid, .alpha.-(phenylmethyl)-
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Synthesis routes and methods

Procedure details

To a solution of 3.4 g of 2-benzyl-3-phenylpropionic acid ethyl ester in 170 ml of ethanol was added 34 ml of a 2N-aqueous sodium hydroxide solution, and the mixture was heated under reflux for 1.5 hours. The reaction mixture was concentrated under reduced pressure, and water was added to the residue. The mixture was washed with diethyl ether to remove neutral materials, then the aqueous solution was acidified by adding concentrated hydrochloric acid. The aqueous solution was extracted with diethyl ether. The ethereal layer was washed with a saturated sodium chloride aqueous solution, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to obtain 2.8 g of 2-benzyl-3-phenylpropionic acid as colorless crystals.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
MA Kraus, A Patchornik - Journal of Polymer Science: Polymer …, 1974 - Wiley Online Library
… Thus the popcornattached acid (0.10 mmole/g) yielded 40 % of 2-benzyl-3-phenylpropanoic acid upon alkylation with benzyl bromide. The microporous-attached acid gave 43% of 2-…
Number of citations: 20 onlinelibrary.wiley.com
YH Chang, WT Ford - The Journal of Organic Chemistry, 1981 - ACS Publications
… of the 2-benzyl-3-phenylpropanoic acid with methanol and H2S04. The intermediate 2-benzyl-3-phenylpropanoic acid was distilled at 120-150 C (0.2 torr) [lit.22 bp 235 C (18 torr)]. The …
Number of citations: 16 pubs.acs.org
T Ogawa, T Hikasa, T Ikegami, N Ono… - Journal of the Chemical …, 1994 - pubs.rsc.org
… extensively to afford 2-benzyl-3-phenylpropanoic acid 4 in 70% … In every case, 2-benzyl-3-phenylpropanoic acid was obtained as a by-product in 50-60% yield. …
Number of citations: 32 pubs.rsc.org
EJ Moriconi, JF Kelly - The Journal of Organic Chemistry, 1968 - ACS Publications
… led solely to the cis isomer of 3-benzyl-4-phenyl-2-azetidinone (cis 18f) since acid hydrolysis of cis 18f quantitatively converted it into en/$ro-3-amino-2-benzyl-3-phenylpropanoic acid …
Number of citations: 82 pubs.acs.org
WM Hussein, RP McGeary - Australian Journal of Chemistry, 2014 - CSIRO Publishing
A new methodology for the synthesis of substituted carboxylic acids is described. Alkylation of either ethyl (benzothiazol-2-ylsulfonyl)acetate or ethyl 2-(benzothiazol-2-ylsulfonyl)…
Number of citations: 2 www.publish.csiro.au
GA Blankson - 2016 - search.proquest.com
… The amine, 78, thus obtained was independently reacted with the acids: 2,2-diphenylacetic acid and 2-benzyl-3phenylpropanoic acid to obtain benzyl tert-butyl (5-(2,2-…
Number of citations: 3 search.proquest.com
Z Pan, S Wang, JT Brethorst, CJ Douglas - academia.edu
… The resulting solution was stirred at 0 C for 10 min, then a solution of 2-benzyl-3-phenylpropanoic acid S3c17 (721 mg, 3.0 mmol) in THF (3 mL) was slowly added. The reaction mixture …
Number of citations: 0 www.academia.edu
G Revilla López - 2011 - upcommons.upc.edu
The engineering of systems inspired by biochemical molecules has grown in importance and number of applications in the recent years, focusing the researchers’ attention in its …
Number of citations: 2 upcommons.upc.edu
GA Blankson, AK Parhi, M Kaul, DS Pilch… - … & medicinal chemistry, 2019 - ncbi.nlm.nih.gov
… 2,2-Diphenylacetic acid, 2-benzyl-3-phenylpropanoic acid and 3,3-diphenylpropanoic acid were commercially available. The synthesis of 2-phenethyl-4-phenylbutanoic acid was …
Number of citations: 7 www.ncbi.nlm.nih.gov

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